molecular formula C9H9N3O B3017775 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile CAS No. 99358-47-1

3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile

Cat. No.: B3017775
CAS No.: 99358-47-1
M. Wt: 175.191
InChI Key: SYLPLBCAXNPUCI-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 3-position and a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile involves a microwave-assisted one-pot reaction. This method utilizes ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and 1-nitro-2-phenylethylene in the presence of piperidine as a base. The reaction is carried out at 100°C for 20 minutes, resulting in the formation of the desired cinnoline derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-assisted synthesis provides a scalable and efficient approach that could be adapted for larger-scale production. The use of microwave reactors can enhance reaction rates and yields, making it a viable option for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits promising antibacterial activity against pathogens such as Pseudomonas aeruginosa and Bacillus cereus.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound’s unique structure and reactivity make it suitable for use in material science and pharmaceutical research.

Mechanism of Action

The exact mechanism of action of 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is not fully elucidated. its biological activity is believed to involve interactions with cellular targets such as enzymes and receptors. The hydroxyl and carbonitrile groups play crucial roles in these interactions, potentially leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    4H-Chromene-3-carbonitrile: Known for its tyrosinase inhibitory activity, which is useful in treating hyperpigmentation.

    Polyfunctionally substituted cinnolines: These compounds share a similar core structure and exhibit a broad spectrum of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.

Uniqueness: 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLPLBCAXNPUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C(=C2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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